molecular formula C20H23FN4O2 B565178 N-Desethyl Sunitinib-d5 CAS No. 1217247-62-5

N-Desethyl Sunitinib-d5

Cat. No.: B565178
CAS No.: 1217247-62-5
M. Wt: 375.459
InChI Key: LIZNIAKSBJKPQC-WTRGBYKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyl Sunitinib-d5: is a deuterated labeled metabolite of Sunitinib, a potent tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sunitinib. The deuterium labeling helps in tracing the compound during metabolic studies, providing insights into its behavior and interactions within biological systems .

Scientific Research Applications

Chemistry: N-Desethyl Sunitinib-d5 is used in the study of chemical reactions and mechanisms, particularly in understanding the behavior of deuterated compounds in various chemical environments .

Biology: In biological research, this compound is used to trace metabolic pathways and study the pharmacokinetics of Sunitinib. It helps in identifying the metabolites formed and their interactions within biological systems .

Medicine: In medical research, this compound is used to study the efficacy and safety of Sunitinib in treating various cancers. It helps in understanding the drug’s metabolism and potential side effects .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in optimizing drug formulations and ensuring their safety and efficacy .

Mechanism of Action

Target of Action

N-Desethyl Sunitinib-d5 is the deuterium labeled N-Desethyl Sunitinib . N-Desethyl Sunitinib (SU-12662) is a metabolite of sunitinib . Sunitinib is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases, including VEGFR, PDGFRβ, and KIT . These targets play crucial roles in cellular signaling pathways related to cell proliferation, angiogenesis, and cell survival .

Mode of Action

This compound, similar to its parent compound sunitinib, acts as an ATP-competitive inhibitor . It binds to the ATP-binding sites of its target kinases (VEGFR, PDGFRβ, and KIT), preventing ATP from binding and thus inhibiting the phosphorylation and activation of these kinases . This results in the inhibition of the downstream signaling pathways, leading to reduced cell proliferation and angiogenesis .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those downstream of the VEGFR, PDGFRβ, and KIT kinases . By inhibiting these kinases, this compound disrupts several key cellular processes, including cell proliferation, angiogenesis, and cell survival . This can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of its parent compound, sunitinib . Sunitinib is known to show large inter-individual variation in plasma exposure . In a study, plasma trough levels of sunitinib and N-desethyl sunitinib were measured, and the daily sunitinib dose was adjusted based on these levels and the occurrence of toxicity . This approach aimed to optimize the balance between efficacy and toxicity .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation and angiogenesis, leading to reduced tumor growth and metastasis . In addition, resistance to sunitinib has been observed in certain cancer cells, and this resistance is associated with various molecular changes . These include changes in cell morphology, dysregulation of cell membrane and extracellular matrix component production, chemotaxis, and cell cycle progression .

Action Environment

The action of this compound, like that of many drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s overall health status, genetic factors, and more . For example, the presence of certain enzymes in the body can affect the metabolism of sunitinib and hence the levels of this compound

Future Directions

Future research could focus on the therapeutic drug monitoring of Sunitinib and its metabolites, including N-Desethyl Sunitinib-d5 . Additionally, the development of methods to separate and quantify Sunitinib and its main active metabolite in under two minutes could be beneficial .

Biochemical Analysis

Biochemical Properties

N-Desethyl Sunitinib-d5, like Sunitinib, interacts with various enzymes and proteins. It is known to inhibit VEGFR, PDGFRβ, and KIT, with Ki values of 2, 9, 17, 8, and 4 nM for VEGFR -1, -2, -3, PDGFRβ, and KIT, respectively . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause morphometric changes in cells upon manifestation of sunitinib resistance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . It exerts its effects at the molecular level primarily through its inhibitory action on several tyrosine kinase receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that a sustained reduction in platelet count occurs during treatment with sunitinib, which is significantly related to the inhibitor levels in plasma/serum .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, sunitinib, from which this compound is derived, has been observed to exhibit broad and potent dose-dependent anti-tumor activity against a variety of tumor xenograft models .

Metabolic Pathways

This compound is involved in the metabolic pathways of sunitinib. It is a metabolite of sunitinib and is produced through the action of CYP3A4, which mediates the N-deethylation of sunitinib .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not explicitly reported in the literature. It is known that sunitinib, the parent compound of this compound, is sequestered in lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Sunitinib-d5 involves the deuteration of N-Desethyl Sunitinib. The process typically includes the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl Sunitinib-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted metabolites of this compound, which are used in further research and analysis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound’s metabolic pathways. The deuterium atoms help in differentiating the labeled compound from its non-labeled counterparts, allowing for more precise and accurate research .

Properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZNIAKSBJKPQC-WTRGBYKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.